![molecular formula C17H17N3OS2 B2904686 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034493-26-8](/img/structure/B2904686.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide, also known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
Therapeutic Applications
Benzamide derivatives have been explored for their potential in treating various central nervous system (CNS) disorders , including depression, anxiety, bipolar disorder, ADHD, schizophrenia, Parkinson’s disease, Alzheimer’s disease, epilepsy, migraine, and more .
Material Science
These compounds are used in material science for chemosensing , crystal engineering , fluorescence applications , and corrosion science .
Organic Reactions
Benzamides serve as important intermediates in organic reactions and are utilized as ligands for asymmetric catalysis .
Antioxidant and Antibacterial Activities
Some benzamide derivatives have been synthesized to exhibit antioxidant and antibacterial activities .
Antiviral Research
There is research into designing benzamide derivatives to act as inhibitors against deubiquitinase enzymes of viruses .
Anti-Fatigue Effects
Certain benzamide compounds have been synthesized to study their anti-fatigue effects .
properties
IUPAC Name |
2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-22-16-6-3-2-5-14(16)17(21)18-11-15(13-7-10-23-12-13)20-9-4-8-19-20/h2-10,12,15H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQNWJCBHULDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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